![molecular formula C12H15N3O3 B12942238 Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis. By binding to IL-17A, the compound can modulate the immune response and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Imidazo[1,5-a]pyridine: Another related compound with distinct chemical and biological properties.
Imidazo[1,2-b]pyrimidine: Known for its versatility in synthetic chemistry and drug development.
Uniqueness
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an IL-17A inhibitor highlights its therapeutic relevance, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
methyl 8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-7-6-15-11(14-7)10(8(2)17-3)9(5-13-15)12(16)18-4/h5-6,8H,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
ICCMYROJELMWEM-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)[C@H](C)OC |
Kanonische SMILES |
CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


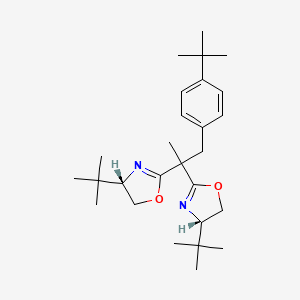
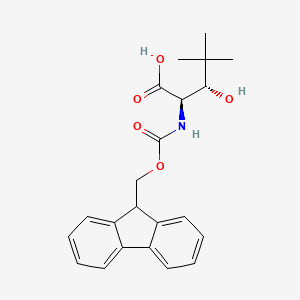

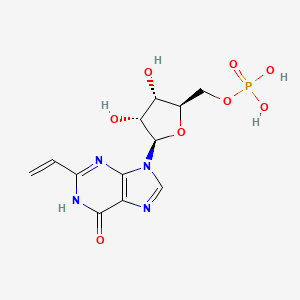
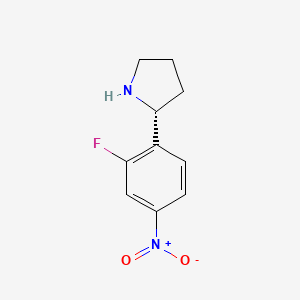
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
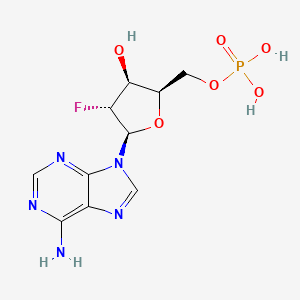

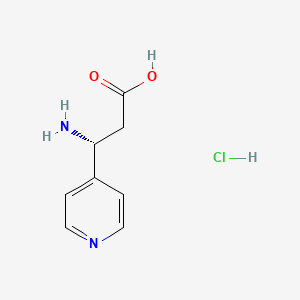
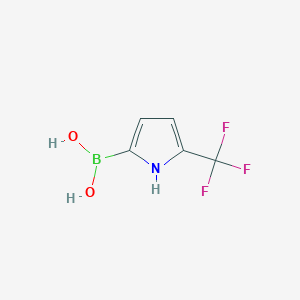

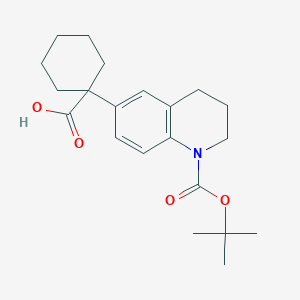
![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
